

Conteltinib Phase 1 Study Efficacy and Safety Profile

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Compound Focus: Conteltinib

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Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Duration of Response (DoR)	Common Treatment-Related Adverse Events (≥35%)
ALK TKI-naïve (39 patients)	64.1% [1]	15.9 months [1]	15.0 months [1]	Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated Aspartate Aminotransferase (39.1%), Nausea (37.5%) [1]
Crizotinib-pretreated (21 patients)	33.3% [1]	6.73 months [1]	6.60 months [1]	Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated Aspartate Aminotransferase (39.1%), Nausea (37.5%) [1]

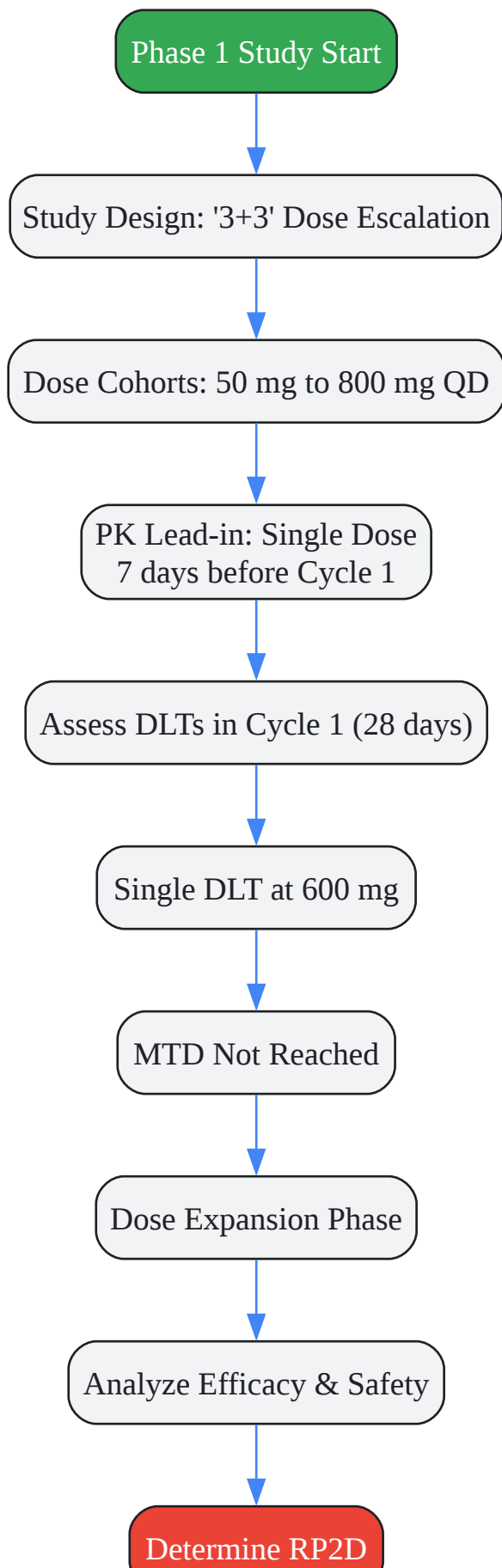
Detailed Study Methodology

The RP2D was established through a **first-in-human, multicenter, single-arm, open-label phase 1 study** (ClinicalTrials.gov identifier: NCT02695550) [1].

- **Study Design:** The trial included a **dose-escalation phase** followed by a **dose-expansion phase** [1]. The dose-escalation used a "3 + 3" design based on the modified Fibonacci method. Doses started at 50 mg QD and were sequentially escalated through cohorts of 100 mg, 200 mg, 300 mg, 450 mg, 600 mg, and 800 mg QD [1]. A pharmacokinetic (PK) lead-in phase involved a single dose given 7 days before Cycle 1, Day 1 [1].
- **Primary Endpoints:** The primary endpoints for determining the RP2D were the **Maximum Tolerated Dose (MTD)**, **Dose-Limiting Toxicities (DLTs)**, and the overall safety profile of adverse events [1].
- **DLT and MTD Findings:** During the trial, only one DLT event was reported at the 600 mg QD dose level. The **MTD was not reached** across the tested dose cohorts up to 800 mg QD [1].
- **Safety Analysis:** The overall safety profile was deemed manageable. Out of 64 patients, 90.6% experienced treatment-related adverse events, with 14.1% being grade 3 or higher [1].
- **Mechanism of Action: Conteltinib** is a potent, ATP-competitive, second-generation ALK tyrosine kinase inhibitor. Preclinical studies show it is about 10-fold more potent than Crizotinib and can inhibit various Crizotinib-resistant ALK mutations [1]. It is also a multikinase inhibitor that targets Focal Adhesion Kinase (FAK) and Pyk2, although with less potency than its inhibition of ALK [1] [2].

Experimental Workflow for Dose Determination

The following diagram illustrates the key stages and decision points in the phase 1 trial that led to the determination of the RP2D.



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The phase 1 study established a clear recommended phase 2 dose for **Conteltinib** in different patient populations and demonstrated a manageable safety profile with promising anti-tumor activity.

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References

1. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]
2. Conteltinib(CT-707) | FAK inhibitor | Mechanism [selleckchem.com]

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